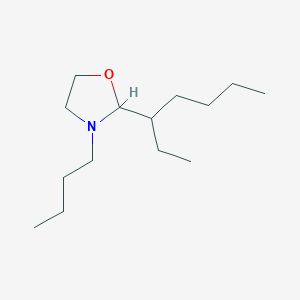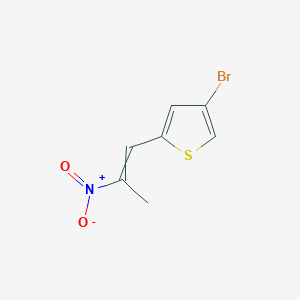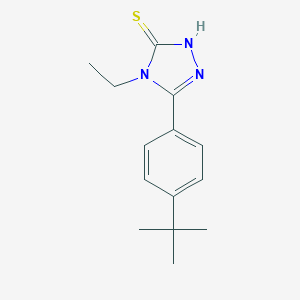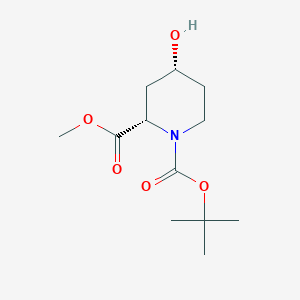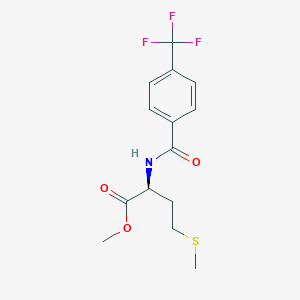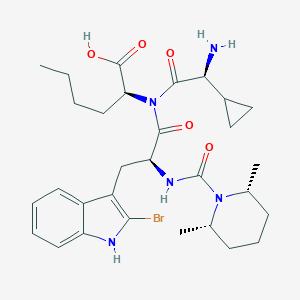
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine, also known as MDL-101,002, is a synthetic compound that has been extensively studied for its potential applications in various fields of science.
Mechanism Of Action
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine exerts its effects through the modulation of specific molecular targets, including neurotransmitter receptors, cancer cell signaling pathways, and immune cell receptors. The exact mechanism of action of N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine varies depending on the specific target being modulated.
Biochemical And Physiological Effects
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter receptor activity, the inhibition of cancer cell growth and proliferation, and the modulation of immune cell function. These effects are mediated through the specific molecular targets that N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine interacts with.
Advantages And Limitations For Lab Experiments
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine has several advantages for use in lab experiments, including its high potency and specificity for its molecular targets, as well as its ability to be synthesized using solid-phase peptide synthesis. However, there are also limitations to the use of N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine in lab experiments, including its potential toxicity and the need for specialized reagents and equipment for its synthesis and use.
Future Directions
There are several potential future directions for the study of N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine, including further investigations into its potential applications in neuroscience, oncology, and immunology, as well as the development of novel derivatives with improved potency and specificity. Additionally, the use of N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine in combination with other compounds may have synergistic effects and could lead to the development of new therapeutic strategies for a variety of diseases.
Synthesis Methods
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine is synthesized using a solid-phase peptide synthesis method, which involves the sequential addition of amino acids to a growing peptide chain. The synthesis of N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine requires the use of specialized reagents and equipment, as well as a thorough understanding of peptide chemistry.
Scientific Research Applications
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine has been studied extensively for its potential applications in various fields of science, including neuroscience, oncology, and immunology. In neuroscience, N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine has been shown to modulate the activity of certain neurotransmitter receptors, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. In oncology, N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine has been investigated for its potential to inhibit cancer cell growth and proliferation. In immunology, N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine has been studied for its ability to modulate the immune response, which may have implications for the treatment of autoimmune diseases.
properties
CAS RN |
166735-10-0 |
|---|---|
Product Name |
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine |
Molecular Formula |
C30H42BrN5O5 |
Molecular Weight |
632.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-2-cyclopropylacetyl]-[(2S)-3-(2-bromo-1H-indol-3-yl)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C30H42BrN5O5/c1-4-5-13-24(29(39)40)36(28(38)25(32)19-14-15-19)27(37)23(34-30(41)35-17(2)9-8-10-18(35)3)16-21-20-11-6-7-12-22(20)33-26(21)31/h6-7,11-12,17-19,23-25,33H,4-5,8-10,13-16,32H2,1-3H3,(H,34,41)(H,39,40)/t17-,18+,23-,24-,25-/m0/s1 |
InChI Key |
DNMXWWIEJAFXLJ-YBGNPTCXSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)N(C(=O)[C@H](CC1=C(NC2=CC=CC=C21)Br)NC(=O)N3[C@@H](CCC[C@@H]3C)C)C(=O)[C@H](C4CC4)N |
SMILES |
CCCCC(C(=O)O)N(C(=O)C(CC1=C(NC2=CC=CC=C21)Br)NC(=O)N3C(CCCC3C)C)C(=O)C(C4CC4)N |
Canonical SMILES |
CCCCC(C(=O)O)N(C(=O)C(CC1=C(NC2=CC=CC=C21)Br)NC(=O)N3C(CCCC3C)C)C(=O)C(C4CC4)N |
Other CAS RN |
166735-10-0 |
synonyms |
BQ 928 BQ-928 N-cis-2,6-dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



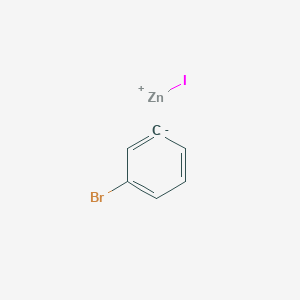
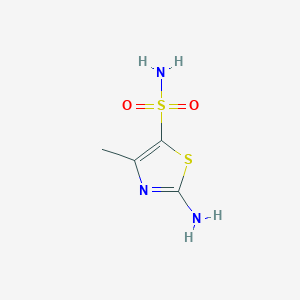
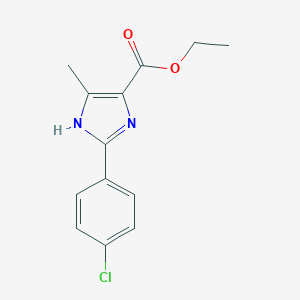
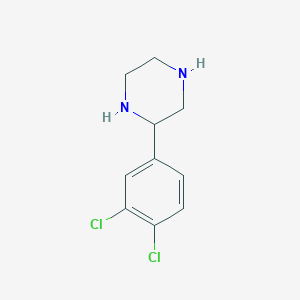

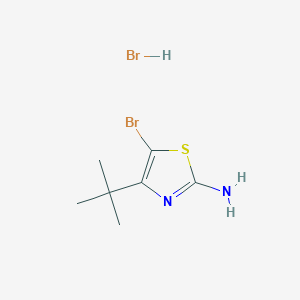
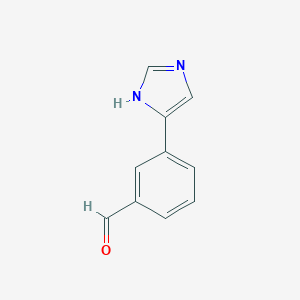
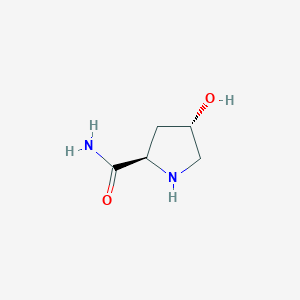
![3-[(1-Benzylpiperidin-4-yl)oxy]propanamide](/img/structure/B68489.png)
